Ethyl 3-bromo-4-(trifluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves
Mode of Action
Benzylic compounds, which share a similar structure, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
Based on its potential interaction with peripheral sensory trigeminal nerves , it could be involved in pain signaling pathways
Result of Action
Based on its potential interaction with peripheral sensory trigeminal nerves , it could potentially influence pain signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-bromo-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl 4-(trifluoromethyl)benzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound. Additionally, the bromination step can be optimized using advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 3-bromo-4-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 3-bromo-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 3-bromo-4-(trifluoromethyl)benzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of functional materials with specific properties.
Agricultural Chemistry: Explored for its potential use in the development of agrochemicals.
Comparison with Similar Compounds
Ethyl 3-bromo-4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-(trifluoromethyl)benzoate: Lacks the bromine substitution, making it less reactive in nucleophilic substitution reactions.
3-Bromo-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 3-bromo-5-(trifluoromethyl)benzoate: Has the trifluoromethyl group at a different position, leading to different steric and electronic effects.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-bromo-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHWYNATMAQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673256 | |
Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214386-97-6 | |
Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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